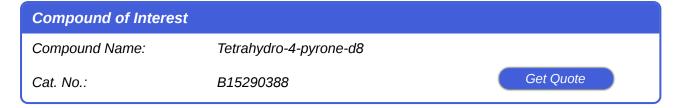


An In-depth Technical Guide to the Synthesis of Tetrahydro-4-pyrone-d8

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust two-step methodology for the synthesis of **Tetrahydro-4-pyrone-d8**. The synthesis involves the initial preparation of the precursor, 4H-pyran-4-one, through the decarboxylation of chelidonic acid, followed by a catalytic deuteration to yield the target isotopically labeled compound. This guide offers detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway to aid in its practical application.

I. Synthetic Strategy Overview

The synthesis of **Tetrahydro-4-pyrone-d8** is achieved through a two-stage process. The first stage involves the synthesis of the unsaturated precursor, 4H-pyran-4-one (γ-pyrone), by the copper-catalyzed decarboxylation of commercially available 4-oxo-4H-pyran-2,6-dicarboxylic acid (chelidonic acid). The subsequent stage employs a catalytic hydrogenation of 4H-pyran-4-one using deuterium gas in the presence of a palladium on carbon catalyst to afford the fully deuterated **Tetrahydro-4-pyrone-d8**.

II. Quantitative Data

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Synthesis of 4H-Pyran-4-one from Chelidonic Acid



Reactant/Pr oduct	Molecular Formula	Molar Mass (g/mol)	Moles	Mass (g)	Stoichiomet ric Ratio
Chelidonic Acid	C7H4O6	184.10	1.00	184.10	1
Copper Powder	Cu	63.55	-	-	Catalytic
1,10- Phenanthrolin e	C12H8N2	180.21	-	-	Catalytic
4H-Pyran-4- one	C5H4O2	96.08	1.00 (Theoretical)	96.08 (Theoretical)	1
Expected Yield	~0.86	~82.63	~86%		

Table 2: Synthesis of Tetrahydro-4-pyrone-d8 from 4H-Pyran-4-one

Reactant/Pr oduct	Molecular Formula	Molar Mass (g/mol)	Moles	Mass (g)	Stoichiomet ric Ratio
4H-Pyran-4- one	C5H4O2	96.08	1.00	96.08	1
Deuterium Gas	D ₂	4.028	4.00	16.11	4
10% Palladium on Carbon	Pd/C	-	-	-	Catalytic
Tetrahydro-4- pyrone-d8	C5D8O2	108.18	1.00 (Theoretical)	108.18 (Theoretical)	1
Expected Yield	~0.95	~102.77	~95%		



III. Experimental Protocols

A. Synthesis of 4H-Pyran-4-one

This procedure is adapted from a high-yield decarboxylation method.[1]

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add chelidonic acid (1.00 eq), a catalytic amount of copper powder (e.g., 0.05 eq), and a catalytic amount of 1,10-phenanthroline (e.g., 0.05 eq).
- Solvent Addition: Add a high-boiling point solvent such as 1,2,3,4-tetrahydronaphthalene (tetralin).
- Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the cessation of CO₂ evolution.
- Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the catalyst. The filtrate can be diluted with a non-polar solvent like hexane and extracted with water.
- Isolation: The aqueous extracts containing the water-soluble 4H-pyran-4-one are combined, washed with a non-polar solvent, and then the water is removed under reduced pressure to yield the crude product.
- Purification: The crude 4H-pyran-4-one can be purified by vacuum distillation.

B. Synthesis of **Tetrahydro-4-pyrone-d8**

This is a standard catalytic deuteration procedure.

- Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 4H-pyran-4-one (1.00 eq) in a suitable solvent such as methanol-d₄ or ethyl acetate.
- Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the substrate) to the solution.
- Deuteration: Seal the vessel and purge with nitrogen gas, followed by purging with deuterium gas (D₂). Pressurize the vessel with deuterium gas to the desired pressure (e.g., 3-4 bar).



- Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically
 complete within a few hours. Monitor the uptake of deuterium gas to determine the reaction
 endpoint.
- Work-up: Upon completion, carefully vent the excess deuterium gas and purge the vessel with nitrogen.
- Isolation: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
- Purification: Remove the solvent from the filtrate under reduced pressure to obtain the crude
 Tetrahydro-4-pyrone-d8. Further purification can be achieved by vacuum distillation.

IV. Predicted Spectroscopic Data

4H-Pyran-4-one:

- ¹H NMR (CDCl₃): δ 7.90 (d, 2H), 6.38 (d, 2H) ppm.[2][3]
- ¹³C NMR (CDCl₃): δ 176.0 (C=O), 141.0 (CH), 117.0 (CH) ppm.[4][5]
- Mass Spectrum (EI): m/z 96 (M+), 68, 42.[6][7]

Tetrahydro-4-pyrone-d8:

- ¹H NMR: The spectrum is expected to show the absence of proton signals.
- ¹³C NMR: The spectrum will show signals for the deuterated carbons as triplets due to C-D coupling, with a slight upfield shift compared to the non-deuterated analogue. Expected chemical shifts around δ 207 (C=O), 67 (CD₂), and 40 (CD₂) ppm.
- Mass Spectrum (EI): m/z 108 (M⁺), and other fragment ions reflecting the deuterated structure.

V. Visualization of the Synthetic Pathway



Chelidonic Acid Cu catalyst, 1,10-Phenanthroline Tetralin, Reflux (-2 CO2) 4H-Pyran-4-one D2 (gas), 10% Pd/C Methanol-d4

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Caption: Synthetic route to Tetrahydro-4-pyrone-d8.

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